molecular formula C14H7F2NO2 B14092402 1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- CAS No. 120371-26-8

1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)-

Cat. No.: B14092402
CAS No.: 120371-26-8
M. Wt: 259.21 g/mol
InChI Key: MHWHIYXERPBBRO-UHFFFAOYSA-N
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Description

“1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)-” is a fluorinated derivative of the isoindole-1,3-dione scaffold, characterized by a 2,6-difluorophenyl substituent at the 2-position of the heterocyclic core. This compound belongs to a broader class of isoindole-diones, which are known for their diverse applications in medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

120371-26-8

Molecular Formula

C14H7F2NO2

Molecular Weight

259.21 g/mol

IUPAC Name

2-(2,6-difluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7F2NO2/c15-10-6-3-7-11(16)12(10)17-13(18)8-4-1-2-5-9(8)14(17)19/h1-7H

InChI Key

MHWHIYXERPBBRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC=C3F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- typically involves the reaction of phthalic anhydride with an appropriate amine, followed by cyclization. The reaction conditions may include the use of solvents such as toluene or acetic acid, and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

2-(2,6-Diisopropylphenyl)-5-[[(2,2-dimethoxyethyl)amino]methyl]-1H-Isoindole-1,3(2H)-dione (CAS: 100823-94-7)

  • Molecular Formula : C25H32N2O4
  • Key Properties :
    • Boiling Point : 537.8±60.0 °C (predicted)
    • Density : 1.143 g/cm³
    • Polar Surface Area (PSA) : 67.87 Ų
  • Comparison: The 2,6-diisopropylphenyl group introduces significant steric bulk compared to the 2,6-difluorophenyl group in the target compound. This likely reduces solubility but enhances hydrophobic interactions in biological systems. The dimethoxyethylamino side chain may confer improved water solubility compared to non-functionalized derivatives.

2-[2,6-Bis(1-methylethyl)phenyl]-5-[(ethylamino)methyl]-1H-Isoindole-1,3(2H)-dione (CAS: 100823-92-5)

  • Molecular Formula : C23H28N2O2
  • Key Properties: PSA: Lower than 67.87 Ų (due to fewer polar groups) Substituent Impact: The ethylamino group at the 5-position may enhance binding to biological targets through hydrogen bonding, contrasting with the unsubstituted core of the target compound .

Pharmacologically Active Derivatives

Thalidomide (CAS: 50-35-1)

  • Structure : 2-(2,6-Dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
  • Key Properties: Molecular Weight: 258.24 g/mol Applications: Immunomodulatory and anti-angiogenic agent.
  • Comparison : The 2,6-dioxopiperidinyl group in thalidomide introduces hydrogen-bonding capacity and conformational rigidity, which are absent in the 2,6-difluorophenyl derivative. Fluorine’s electronegativity in the target compound may enhance metabolic stability compared to thalidomide’s labile glutarimide ring .

2-[(3S)-2,6-Dioxo-3-piperidinyl]-4-fluoro-1H-Isoindole-1,3(2H)-dione (CAS: 911109-85-8)

  • Molecular Formula: C13H10FNO4
  • Comparison : The addition of a fluorine atom at the 4-position on the isoindole ring may enhance electronic effects and bioavailability. This contrasts with the target compound’s fluorine atoms on the phenyl ring, which primarily influence steric and electronic properties at the 2-position .

Agrochemical Derivatives

Folpet (ISO Name)

  • Structure : 2-((Trichloromethyl)thio)-1H-isoindole-1,3(2H)-dione
  • Applications : Broad-spectrum fungicide.
  • Comparison: Folpet’s trichloromethylthio group confers potent electrophilic reactivity, enabling covalent binding to fungal proteins.

Data Table: Key Properties of Selected Isoindole-1,3-dione Derivatives

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) PSA (Ų) Boiling Point (°C) Key Substituents
Target Compound (hypothetical) C14H7F2NO2 275.21 (calculated) ~50–60 N/A 2-(2,6-difluorophenyl)
100823-94-7 C25H32N2O4 424.53 67.87 537.8±60.0 2,6-Diisopropylphenyl, dimethoxyethylamino
Thalidomide C13H10N2O4 258.24 83.55 N/A 2,6-Dioxopiperidinyl
Folpet C9H4Cl3NO2S 296.56 67.44 Decomposes Trichloromethylthio

Research Findings and Implications

  • Electronic Effects : Fluorine’s electron-withdrawing nature in the 2,6-difluorophenyl group may increase the compound’s acidity (pKa ~6–7, based on analogs ) and stabilize aromatic interactions in drug-receptor binding.
  • Biological Activity: Structural analogs like thalidomide highlight the isoindole-dione core’s versatility in medicinal chemistry. The target compound’s fluorinated aryl group could optimize pharmacokinetic profiles (e.g., reduced CYP450 metabolism) compared to non-fluorinated derivatives .
  • Agrochemical Potential: While folpet’s reactivity limits its use to fungicidal applications, the target compound’s fluorine substituents may enable novel modes of action in pest control, particularly against resistant strains .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly those substituted with difluorophenyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of the compound 1H-Isoindole-1,3(2H)-dione, 2-(2,6-difluorophenyl)- , examining its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C13H10F2N2O3
  • Molecular Weight : 270.23 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Studies indicate that isoindole derivatives can inhibit enzymes such as xanthine oxidase and carbonic anhydrase, which are crucial in metabolic pathways related to inflammation and oxidative stress .
  • Anti-inflammatory Effects : Isoindole derivatives have been shown to modulate inflammatory pathways by influencing pro-inflammatory cytokines (e.g., TNF-α, IL-6) and promoting anti-inflammatory mediators .
  • Neuroprotective Properties : Some derivatives exhibit potential neuroprotective effects by inhibiting acetylcholinesterase activity, which is beneficial in conditions like Alzheimer's disease .

Biological Activity Data

Activity TypeCompoundIC50 Value (µM)Reference
Xanthine Oxidase Inhibition1H-Isoindole-1,3(2H)-dione4.261
Carbonic Anhydrase I Inhibition1H-Isoindole-1,3(2H)-dione3.698
Carbonic Anhydrase II Inhibition1H-Isoindole-1,3(2H)-dione3.147
Acetylcholinesterase InhibitionVarious Isoindole DerivativesVaries

Case Study 1: Enzyme Inhibition

A study published in Wiley Periodicals evaluated novel hybrid isoindole compounds for their inhibitory effects against xanthine oxidase and carbonic anhydrase isoenzymes. The compound containing a difluorophenyl group demonstrated significant inhibition compared to standard drugs like allopurinol and acetazolamide . The IC50 values indicated that these derivatives could serve as potential leads for developing anti-gout and anti-inflammatory medications.

Case Study 2: Neuroprotective Effects

Another research article highlighted the neuroprotective properties of isoindole derivatives in a model of Alzheimer's disease. The compounds were able to inhibit acetylcholinesterase effectively and showed promise in improving cognitive function in animal models . These findings suggest a potential therapeutic role for these compounds in neurodegenerative diseases.

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